An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine (CAS 1214345-30-8)
An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine (CAS 1214345-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(difluoromethoxy)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom with a difluoromethoxy group on a pyridine scaffold, make it a valuable building block for the synthesis of novel pharmaceutical agents. The difluoromethoxy moiety can serve as a lipophilic bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic approach, and potential applications of this compound in modern drug development.
Chemical and Physical Properties
While extensive experimental data for 3-Bromo-2-(difluoromethoxy)pyridine is not publicly available, its fundamental properties have been reported by various chemical suppliers. Predicted data from computational models provide additional insights into its physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 1214345-30-8 | Multiple |
| Molecular Formula | C₆H₄BrF₂NO | [1] |
| Molecular Weight | 224.01 g/mol | Multiple |
| Appearance | Not specified (likely a liquid or solid) | - |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area | [2] |
| SMILES | C1=CC(=C(N=C1)OC(F)F)Br | [1] |
| InChI | InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | [1] |
| Predicted XlogP | 2.8 | [1] |
| Monoisotopic Mass | 222.94443 Da | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The introduction of the difluoromethyl group onto a hydroxyl moiety is a common transformation in medicinal chemistry. A typical procedure involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, under basic conditions.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Reagent: Sodium chlorodifluoroacetate (2.0-3.0 eq) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 3-Bromo-2-(difluoromethoxy)pyridine.
Disclaimer: This is a proposed protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.
Spectroscopic Data (Predicted and Analogous Compounds)
Actual spectroscopic data for 3-Bromo-2-(difluoromethoxy)pyridine is not publicly available. However, predicted mass spectrometry data and data from analogous compounds can provide an indication of the expected spectral characteristics.
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of the target molecule are available.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.95171 | 134.7 |
| [M+Na]⁺ | 245.93365 | 147.2 |
| [M-H]⁻ | 221.93715 | 137.6 |
| [M+NH₄]⁺ | 240.97825 | 155.4 |
| [M+K]⁺ | 261.90759 | 136.9 |
| Data sourced from PubChem predictions.[1] |
NMR Spectroscopy
While specific NMR data for 3-Bromo-2-(difluoromethoxy)pyridine is unavailable, the ¹H and ¹³C NMR spectra of the starting material, 3-Bromo-2-hydroxypyridine, are known.[3] The introduction of the difluoromethoxy group would be expected to shift the signals of the pyridine ring protons and carbons downfield. The difluoromethoxy group itself would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a triplet in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2-(difluoromethoxy)pyridine would be expected to show characteristic C-O-C stretching vibrations for the ether linkage, as well as strong C-F stretching bands. Aromatic C-H and C=C/C=N stretching and bending vibrations from the pyridine ring would also be present.
Reactivity and Applications in Drug Discovery
The chemical structure of 3-Bromo-2-(difluoromethoxy)pyridine offers multiple avenues for synthetic diversification, making it a valuable building block in drug discovery programs.
Key Reactive Sites and Potential Transformations
-
Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
-
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium), generating a nucleophilic pyridine species that can react with various electrophiles.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
Role in Medicinal Chemistry
Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs.[4] The incorporation of a difluoromethoxy group is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The -OCHF₂ group is more lipophilic than a hydroxyl group and can act as a hydrogen bond acceptor. It is also generally more resistant to metabolic degradation.
Given these properties, 3-Bromo-2-(difluoromethoxy)pyridine is a promising starting material for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety Information
A specific Safety Data Sheet (SDS) for 3-Bromo-2-(difluoromethoxy)pyridine is not publicly available. However, safety information for the closely related compound, 3-bromopyridine, can provide general guidance.
General Hazards (based on 3-bromopyridine): [5]
-
Flammable: Flammable liquid and vapor.
-
Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
Researchers should always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.
Conclusion
3-Bromo-2-(difluoromethoxy)pyridine is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-documented chemistry of related compounds highlight its potential in the field of drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new medicines.
References
- 1. PubChemLite - 3-bromo-2-(difluoromethoxy)pyridine (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-2-(difluoromethoxy)pyridine [acrospharma.co.kr]
- 3. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR [m.chemicalbook.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
